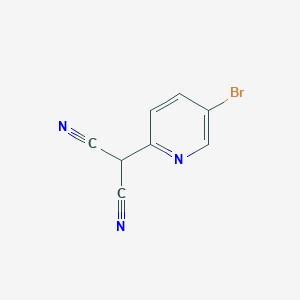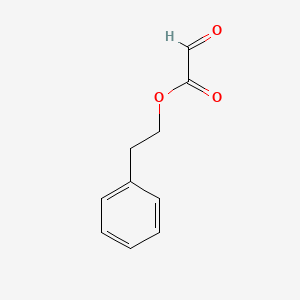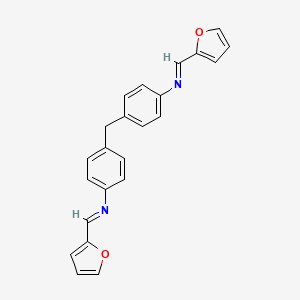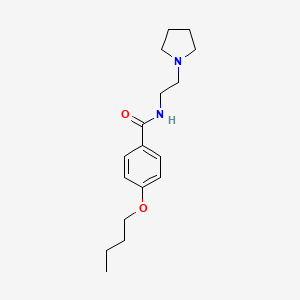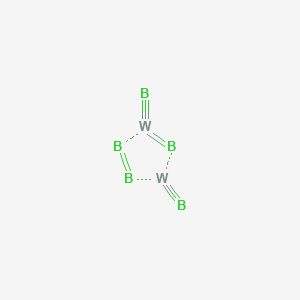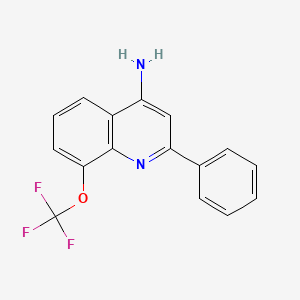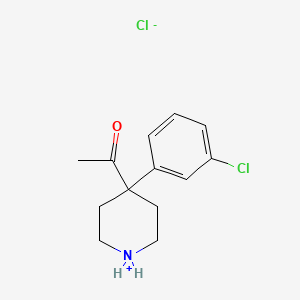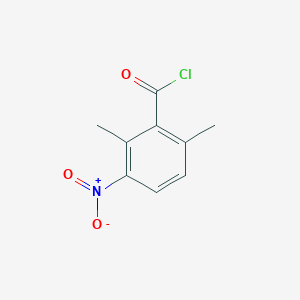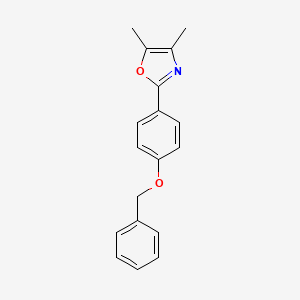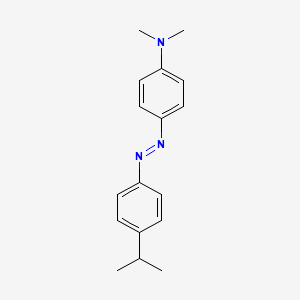
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-: is an organic compound known for its vibrant color and utility in various chemical applications. This compound is a derivative of aniline, where the aniline structure is modified with a p-cumenylazo group and two N,N-dimethyl groups. It is primarily used in dye manufacturing and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- typically involves the diazotization of p-cumidine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent decomposition and ensure product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the conditions and reagents used.
Reduction: This compound can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the azo group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Corresponding amine derivatives.
Substitution: Modified azo compounds with different substituents.
Scientific Research Applications
Chemistry: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is used as a dye intermediate and in the synthesis of complex organic molecules. Its vibrant color makes it useful in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism by which ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include electron transfer and radical formation, which can affect cellular processes.
Comparison with Similar Compounds
- ANILINE, p-(p-TOLYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-ETHYLAZO)-N,N-DIMETHYL-
- ANILINE, p-(p-PROPYLAZO)-N,N-DIMETHYL-
Comparison: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is unique due to the presence of the p-cumenyl group, which imparts distinct chemical and physical properties compared to its analogs. The p-cumenyl group can influence the compound’s reactivity, stability, and color, making it particularly useful in specific applications where these properties are desired.
Properties
CAS No. |
24596-38-1 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-13(2)14-5-7-15(8-6-14)18-19-16-9-11-17(12-10-16)20(3)4/h5-13H,1-4H3 |
InChI Key |
GIYUBPYYTBWGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


